molecular formula C20H14O2 B12342354 trans-Benzo[a]pyrene-4,5-dihydrodiol CAS No. 50700-50-0

trans-Benzo[a]pyrene-4,5-dihydrodiol

Cat. No.: B12342354
CAS No.: 50700-50-0
M. Wt: 286.3 g/mol
InChI Key: OYOQHRXJXXTZII-PMACEKPBSA-N
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Description

Contextualization as a Benzo[a]pyrene (B130552) Metabolite in Environmental Science and Toxicology Research

Benzo[a]pyrene (BaP) is a well-documented and potent carcinogen that is widespread in the environment. nih.govchemicalbook.com It is a product of the incomplete combustion of organic materials, leading to its presence in tobacco smoke, polluted air, and certain foods. nih.govchemicalbook.com In environmental science and toxicology, BaP is often used as a representative compound to study the biological effects of PAHs. nih.gov

When BaP enters a biological system, it undergoes extensive metabolism by phase I and phase II enzymes to form a variety of metabolites, including arene oxides, phenols, quinones, and dihydrodiols. nih.gov The formation of trans-benzo[a]pyrene-4,5-dihydrodiol (B12342375) is a direct result of this metabolic process. The initial step involves the oxidation of BaP at the 4,5-position by cytochrome P450 (CYP) enzymes, forming benzo[a]pyrene-4,5-epoxide. nih.gov This epoxide is located in what is known as the "K-region" of the molecule, an area of high electron density. epa.gov Subsequently, the enzyme microsomal epoxide hydrolase (mEH) catalyzes the hydration of this epoxide, yielding this compound. nih.gov

The presence and quantification of BaP metabolites like this compound in tissues and fluids serve as important biomarkers for assessing human exposure to BaP. chemicalbook.com Research has demonstrated the formation of this dihydrodiol in various human tissues, including the liver, lungs, and lymphocytes, highlighting the systemic nature of BaP metabolism. nih.gov Studies in environmental toxicology also examine the formation of such metabolites in other organisms, such as bacteria, where the production of benzo[a]pyrene dihydrodiols can be part of a detoxification process. asm.org

Table 1: Key Enzymes in Benzo[a]pyrene Metabolism

Enzyme Family Specific Enzyme(s) Role in BaP Metabolism Key Products
Cytochrome P450 (Phase I) CYP1A1, CYP1B1 Catalyzes the initial oxidation of BaP to form reactive epoxides at various positions. nih.govoup.comoup.com Benzo[a]pyrene-4,5-epoxide, Benzo[a]pyrene-7,8-epoxide
Epoxide Hydrolase (Phase I) Microsomal Epoxide Hydrolase (mEH) Catalyzes the hydrolysis of epoxides to form dihydrodiols. nih.govnih.gov trans-Benzo[a]pyrene-4,5-dihydrodiol, trans-Benzo[a]pyrene-7,8-dihydrodiol
Aldo-Keto Reductase (Phase I) AKR Family Can oxidize dihydrodiols to form quinones. nih.gov Benzo[a]pyrene-7,8-dione (from BaP-7,8-dihydrodiol)
Conjugating Enzymes (Phase II) GSTs, UGTs, SULTs Increase water solubility of metabolites to facilitate excretion. researchgate.net Glucuronide, sulfate, and glutathione (B108866) conjugates

Significance in Elucidating Benzo[a]pyrene Metabolic Activation Pathways

The metabolic fate of benzo[a]pyrene is not singular; it can proceed through several competing pathways, some of which lead to detoxification and others to metabolic activation, culminating in carcinogenic compounds. nih.govresearchgate.net The study of this compound is highly significant for understanding the balance between these pathways.

Historically, the "K-region" theory suggested that the carcinogenicity of PAHs was related to the reactivity of epoxides formed at these specific sites. epa.gov The benzo[a]pyrene-4,5-epoxide, a K-region epoxide, was found to be mutagenic. epa.gov However, its enzymatic conversion to this compound by epoxide hydrolase is now largely considered a detoxification step. asm.orgoup.com This pathway diverts the parent BaP away from the more perilous metabolic activation route.

The primary pathway for BaP's carcinogenic activity is now understood through the "bay-region" theory. epa.gov This pathway involves the formation of trans-benzo[a]pyrene-7,8-dihydrodiol, which is not a K-region metabolite. researchgate.net This specific dihydrodiol is then further metabolized by CYP enzymes to form the ultimate carcinogen, benzo[a]pyrene-7,8-diol-9,10-epoxide (BPDE). oup.comresearchgate.net BPDE is extremely reactive and can bind covalently to DNA, forming adducts that can initiate cancer. nih.govresearchgate.net

Therefore, the formation of this compound is significant because it represents a competing, less harmful metabolic route. Research into the enzymatic kinetics and cellular concentrations of the 4,5-dihydrodiol versus the 7,8-dihydrodiol provides critical insights into the factors that determine whether BaP exposure will lead to detoxification or carcinogenesis. researchgate.netnih.gov Individual variations in the activity of enzymes like CYP1A1 and epoxide hydrolase can influence the ratio of these metabolites, thereby affecting an individual's susceptibility to BaP-induced cancer. nih.govresearchgate.net

Table 2: Metabolic Fates of Key Benzo[a]pyrene Epoxides

Precursor Epoxide Location on BaP Resulting Dihydrodiol Toxicological Significance
Benzo[a]pyrene-4,5-epoxide K-Region trans-Benzo[a]pyrene-4,5-dihydrodiol Represents a major detoxification pathway, converting a reactive epoxide to a more stable diol. epa.govoup.com
Benzo[a]pyrene-7,8-epoxide Non-K-Region trans-Benzo[a]pyrene-7,8-dihydrodiol Key intermediate in the metabolic activation pathway; precursor to the ultimate carcinogen, BPDE. nih.govepa.govresearchgate.net

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

50700-50-0

Molecular Formula

C20H14O2

Molecular Weight

286.3 g/mol

IUPAC Name

(4S,5S)-4,5-dihydrobenzo[a]pyrene-4,5-diol

InChI

InChI=1S/C20H14O2/c21-19-15-7-3-5-11-8-9-14-13-6-2-1-4-12(13)10-16(20(19)22)18(14)17(11)15/h1-10,19-22H/t19-,20-/m0/s1

InChI Key

OYOQHRXJXXTZII-PMACEKPBSA-N

Isomeric SMILES

C1=CC=C2C3=C4C(=CC2=C1)[C@@H]([C@H](C5=CC=CC(=C54)C=C3)O)O

Canonical SMILES

C1=CC=C2C3=C4C(=CC2=C1)C(C(C5=CC=CC(=C54)C=C3)O)O

Origin of Product

United States

Synthetic Methodologies and Preparation for Research Applications

Laboratory Synthesis Approaches for trans-Benzo[a]pyrene-4,5-dihydrodiol (B12342375)

The primary and most established laboratory method for preparing this compound involves a two-step process. The first step is the epoxidation of the parent polycyclic aromatic hydrocarbon, benzo[a]pyrene (B130552), to form benzo[a]pyrene-4,5-oxide (B1217752). This is followed by the hydrolysis of the resulting epoxide ring.

This synthetic approach is analogous to the metabolic activation pathway of benzo[a]pyrene in biological systems, where cytochrome P450 enzymes catalyze the initial epoxidation. nih.gov In the laboratory, chemical oxidizing agents are employed to achieve this transformation. The subsequent hydrolysis of the arene oxide to the trans-dihydrodiol mimics the action of the enzyme epoxide hydrolase. nih.govpsu.edu The trans-configuration arises from the backside attack of a water molecule on the protonated epoxide ring, leading to an inversion of stereochemistry at one of the carbon atoms.

Precursor Compounds and Reaction Conditions in Chemical Synthesis

The synthesis of this compound commences with benzo[a]pyrene as the starting material. The key intermediate in this process is benzo[a]pyrene-4,5-oxide. nih.gov

The epoxidation of benzo[a]pyrene to yield benzo[a]pyrene-4,5-oxide can be accomplished using various oxidizing agents. A common method involves the use of a peroxy acid, such as m-chloroperoxybenzoic acid (m-CPBA), in a suitable organic solvent like dichloromethane. The reaction is typically carried out at controlled, often low, temperatures to minimize side reactions and degradation of the sensitive epoxide product.

Once the benzo[a]pyrene-4,5-oxide is synthesized and purified, the next critical step is its hydrolysis to the desired trans-dihydrodiol. This is generally achieved by treating the epoxide with an aqueous acid solution. The acid catalyzes the opening of the epoxide ring, allowing for the addition of a water molecule. The reaction conditions, including the choice of acid, its concentration, and the reaction temperature and duration, are carefully controlled to ensure the selective formation of the trans-diol and to prevent the formation of other byproducts, such as the corresponding cis-diol or tetrols. psu.edu Purification of the final product is typically achieved through chromatographic techniques, such as column chromatography or high-performance liquid chromatography (HPLC).

StepPrecursor/IntermediateKey ReagentsTypical ConditionsProduct
Epoxidation Benzo[a]pyrenem-Chloroperoxybenzoic acid (m-CPBA)Dichloromethane, controlled low temperatureBenzo[a]pyrene-4,5-oxide
Hydrolysis Benzo[a]pyrene-4,5-oxideAqueous acid (e.g., dilute H₂SO₄)Controlled temperatureThis compound

Considerations for Stereoselective Synthesis of Enantiomers

For in-depth toxicological and mechanistic studies, obtaining enantiomerically pure forms of this compound is often necessary. The biological activities of the (+) and (-) enantiomers can differ significantly. The primary method for obtaining these individual enantiomers is through the resolution of a racemic mixture of the trans-diol.

This separation is most effectively accomplished using chiral stationary phase high-performance liquid chromatography (CSP-HPLC). nih.govnih.gov This technique utilizes a column containing a chiral stationary phase that interacts differently with the two enantiomers, leading to their differential retention and, consequently, their separation. The choice of the chiral stationary phase and the mobile phase composition are critical parameters that need to be optimized for successful resolution. Polysaccharide-based chiral stationary phases are often employed for this purpose.

While direct asymmetric synthesis of a single enantiomer of this compound is a more elegant approach, it is also more challenging. It would require the use of a chiral catalyst or a chiral auxiliary during the epoxidation or hydrolysis step to induce stereoselectivity. Although chemoenzymatic methods have been explored for the synthesis of arene trans-dihydrodiols, a widely adopted and high-yielding direct asymmetric chemical synthesis for this compound is not prominently documented in the literature. researchgate.net Therefore, chiral resolution of the racemic mixture remains the most practical and widely used method for obtaining the individual enantiomers for research applications.

MethodDescriptionKey Technique/ReagentsOutcome
Chiral Resolution Separation of a racemic mixture of this compound.Chiral Stationary Phase High-Performance Liquid Chromatography (CSP-HPLC).Isolated (+) and (-) enantiomers.
Asymmetric Synthesis Direct synthesis of a single enantiomer.Chiral catalysts or auxiliaries.Enantiomerically enriched product (less common).

Metabolic Pathways and Biotransformation Studies of Trans Benzo a Pyrene 4,5 Dihydrodiol

Formation from Benzo[a]pyrene (B130552)

The generation of trans-Benzo[a]pyrene-4,5-dihydrodiol (B12342375) is a critical step in the metabolism of its parent compound, benzo[a]pyrene (B[a]P). This process is initiated by oxidation and followed by enzymatic hydration.

Role of Epoxide Hydrolase in the Conversion of Benzo[a]pyrene-4,5-epoxide to this compound

The formation of trans-B[a]P-4,5-dihydrodiol is dependent on the action of microsomal epoxide hydrolase (mEH). kcl.ac.uknih.gov The metabolic pathway begins when B[a]P is oxidized, forming an epoxide intermediate, specifically B[a]P-4,5-epoxide, at the K-region of the molecule. acs.orgnih.gov This epoxide is a substrate for epoxide hydrolase, which catalyzes the hydrolytic opening of the epoxide ring. nih.govwikipedia.org This enzymatic hydration results in the formation of the corresponding trans-dihydrodiol, trans-4,5-dihydroxy-4,5-dihydrobenzo[a]pyrene. acs.orgwikipedia.orgnih.gov This conversion is a crucial step, as the resulting dihydrodiol can undergo further metabolic transformations. nih.gov Studies have shown that in reconstituted enzyme systems, the presence of epoxide hydrolase is necessary for the formation of B[a]P dihydrodiols from the initial epoxide metabolites. kcl.ac.uk While much of the focus in carcinogenesis studies has been on the B[a]P-7,8-dihydrodiol, the enzymatic principles governing the formation of the 4,5-dihydrodiol via epoxide hydrolase are analogous. nih.govpnas.org

Involvement of Cytochrome P450 Isoforms (e.g., CYP1A1, CYP1A2, CYP1B1, CYP2A1, CYP2B1) in Initial Oxidation

The initial oxidation of benzo[a]pyrene to B[a]P-4,5-epoxide is catalyzed by the cytochrome P450 (CYP) superfamily of enzymes. nih.govoup.com Several P450 isoforms are capable of metabolizing B[a]P, though their efficiency and the profile of metabolites they produce can vary significantly.

CYP1A1 : Research consistently identifies CYP1A1 as the most active enzyme in the oxidation of B[a]P. nih.govnih.gov It demonstrates the highest turnover numbers for the formation of various B[a]P metabolites, including the precursors to dihydrodiols. nih.govnih.gov Studies using rat liver microsomes have shown that CYP1A1 predominantly produces the 4,5-diol. oup.com

CYP1A2 : This isoform, primarily found in the liver, forms appreciable amounts of several B[a]P products. nih.govnih.gov Along with CYP3A4 and 2C enzymes, CYP1A2 is considered a contributor to B[a]P oxidation in the human liver, where CYP1A1 levels are typically low. nih.gov

Other Isoforms : Reconstituted systems with recombinant human P450s have shown that enzymes such as CYP3A4 and various CYP2C subfamily enzymes (e.g., 2C8, 2C9, 2C18, 2C19) can also form B[a]P products, including the dihydrodiols, although generally in lower amounts compared to CYP1A1. nih.govnih.gov CYP2E1 produces relatively low amounts of B[a]P products. nih.gov

Cytochrome P450 IsoformRole in Initial B[a]P OxidationReference
CYP1A1Most active enzyme; highest turnover for all metabolites, including the 4,5-diol precursor. oup.comnih.govnih.gov
CYP1B1Key enzyme in B[a]P metabolic activation. nih.govoup.com
CYP1A2Contributes to B[a]P oxidation in the human liver; forms appreciable amounts of products. nih.govnih.gov
CYP2C Subfamily (2C8, 2C9, 2C18, 2C19)Contributes to the formation of B[a]P dihydrodiols, but at lower levels. nih.govnih.gov
CYP3A4Forms appreciable amounts of several B[a]P products. nih.govnih.gov

Stereoselectivity and Regioselectivity in Metabolic Formation

The enzymatic conversion of benzo[a]pyrene is characterized by both regioselectivity and stereoselectivity, meaning the enzymes preferentially attack specific positions on the molecule and produce specific stereoisomers.

Regioselectivity refers to the preference for oxidation at different carbon atoms. The P450 enzymes exhibit distinct regioselectivity, oxidizing B[a]P at the K-region (C4-C5 bond) and the bay-region (C7-C10). acs.orgasm.org The formation of B[a]P-4,5-epoxide is an example of K-region oxidation. acs.org The specific isoform of CYP enzyme influences the ratio of metabolites formed from these different regions. oup.com

Stereoselectivity refers to the formation of specific enantiomers (mirror-image isomers). For instance, the metabolism of B[a]P by rat liver microsomes and epoxide hydratase stereospecifically converts it to the (-)-r-7,t-8-dihydroxy-7,8-dihydrobenzo[a]pyrene enantiomer. nih.gov While detailed stereochemical analysis for the 4,5-diol in mammalian systems is less common in literature than for the 7,8-diol, studies in bacteria have demonstrated stereoselective formation. For example, the bacterium Mycobacterium vanbaalenii PYR-1 produces benzo[a]pyrene cis-4,5-dihydrodiol with a 70% preponderance for the 4R,5S enantiomer. asm.org This highlights the highly controlled three-dimensional interaction between the enzyme's active site and the substrate molecule.

Further Biotransformation of this compound

Once formed, trans-B[a]P-4,5-dihydrodiol is not an end-product but a substrate for further enzymatic reactions, leading to more complex metabolites.

Formation of Benzo[a]pyrene Bis-Diols

Studies using β-naphthoflavone-induced rat liver microsomes have demonstrated that trans-B[a]P-4,5-diol is further metabolized into a series of highly polar bis-diol compounds. acs.orgacs.org These metabolites are formed by a second round of oxidation and hydration at a different position on the dihydrodiol molecule. Six major products were identified, all characterized as bis-diols. acs.orgacs.org

These identified metabolites include:

Two diastereomers of trans,trans-4,5:7,8-tetrahydroxy-4,5:7,8-tetrahydrobenzo[a]pyrene (trans,trans-B[a]P-4,5:7,8-bis-diol). acs.orgacs.org

Two diastereomers of trans,trans-4,5:9,10-tetrahydroxy-4,5:9,10-tetrahydrobenzo[a]pyrene (trans,trans-B[a]P-4,5:9,10-bis-diol). acs.orgacs.org

Two diastereomers of trans,trans-1,2:4,5-tetrahydroxy-1,2:4,5-tetrahydrobenzo[a]pyrene (trans,trans-B[a]P-1,2:4,5-bis-diol). acs.orgacs.org

Bis-Diol Metabolite Formed from trans-B[a]P-4,5-dihydrodiolReference
trans,trans-4,5:7,8-tetrahydroxy-4,5:7,8-tetrahydrobenzo[a]pyrene acs.orgacs.org
trans,trans-4,5:9,10-tetrahydroxy-4,5:9,10-tetrahydrobenzo[a]pyrene acs.orgacs.org
trans,trans-1,2:4,5-tetrahydroxy-1,2:4,5-tetrahydrobenzo[a]pyrene acs.orgacs.org

Investigation of Secondary Metabolic Activation Pathways

The biotransformation of trans-B[a]P-4,5-dihydrodiol can also lead to reactive metabolites capable of damaging cellular macromolecules. Research has uncovered secondary activation pathways beyond simple hydroxylation.

One significant pathway involves the formation of DNA adducts. It has been shown that microsomal activation of trans-B[a]P-4,5-diol in the presence of calf thymus DNA leads to the formation of four stable, polar DNA adducts. acs.orgacs.org Further analysis indicated that these adducts are derived from the metabolic activation of the trans,trans-B[a]P-4,5:7,8-bis-diols, establishing these bis-diols as metabolic intermediates in a pathway leading to DNA damage. acs.orgacs.org

Another potential activation route for dihydrodiols is the o-quinone pathway. researchgate.net This pathway involves the oxidation of a trans-dihydrodiol by aldo-keto reductase (AKR) enzymes to form a catechol, which can then redox cycle to produce a reactive o-quinone and reactive oxygen species (ROS). nih.govresearchgate.netresearchgate.net While this pathway is well-characterized for the B[a]P-7,8-dihydrodiol, the trans-B[a]P-4,5-dihydrodiol could theoretically be a substrate for similar enzymatic dehydrogenation, leading to the formation of catechols and subsequently quinones that contribute to cellular damage.

Role of Epoxide Hydrolase and Cytochrome P450 in Bis-Diol Formation

The metabolic pathway leading from a dihydrodiol to a bis-diol, specifically a tetrahydrotetrol, involves a sequential enzymatic action of Cytochrome P450 (P450) and epoxide hydrolase. Following the initial P450-catalyzed epoxidation of benzo[a]pyrene and subsequent hydration by microsomal epoxide hydrolase (mEH) to form a dihydrodiol, P450 enzymes can act again on the dihydrodiol. oup.comwikipedia.org This second monooxygenation reaction creates a highly reactive diol-epoxide. oup.comwikipedia.org For instance, B[a]P-7,8-dihydrodiol is metabolized by P450 to form benzo[a]pyrene-r-7,t-8-dihydrodiol-t-9,10-epoxide (diol-epoxide 2). oup.com This diol-epoxide is unstable and can hydrolyze, often non-enzymatically, to form a benzo[a]pyrene-tetrahydrotetrol, which is a type of bis-diol. oup.comnih.gov

Studies using human P450 enzymes expressed in various systems have elucidated the roles of specific isoforms in this process. P450 1A1, 1A2, and 1B1 are significant contributors to the metabolism of B[a]P and its dihydrodiols. oup.comnih.gov When B[a]P-7,8-dihydrodiol is the substrate, P450 1A1 shows the highest activity in forming tetrols, which are the hydrolysis products of diol-epoxides. nih.gov P450 1A2 and 3A4 also demonstrate moderate activities in this conversion. nih.gov The rate of total tetrol metabolite formation from the 7,8-diol, which indicates diol-epoxide formation, has been measured for several key enzymes, highlighting their capacity to generate these bis-diol precursors. oup.com

Table 1: Rate of Tetrol Formation from B[a]P-7,8-dihydrodiol by Human P450 Isoforms This table is interactive. You can sort and filter the data.

Bacterial Metabolism and Degradation Pathways (e.g., Mycobacterium vanbaalenii PYR-1)

Certain bacteria have evolved sophisticated enzymatic systems to degrade polycyclic aromatic hydrocarbons (PAHs) like benzo[a]pyrene. Mycobacterium vanbaalenii PYR-1 is a well-studied bacterium capable of initiating the degradation of B[a]P through several pathways. nih.govresearchgate.netresearchgate.net This organism utilizes both dioxygenases and monooxygenases to oxidize the B[a]P molecule at the C-4,5, C-9,10, and C-11,12 positions. nih.govasm.org

The initial attack by M. vanbaalenii PYR-1 can produce benzo[a]pyrene cis-4,5-dihydrodiol. nih.govasm.org This metabolite is a key intermediate in a degradation pathway. nih.gov In replacement culture experiments where M. vanbaalenii PYR-1 was incubated with benzo[a]pyrene cis-4,5-dihydrodiol, further degradation was observed, leading to ortho-ring fission products. nih.govasm.org The identification of metabolites such as 4,5-chrysene-dicarboxylic acid and 4-formylchrysene-5-carboxylic acid confirms the cleavage of the ring at the 4,5-position. nih.govasm.org

In addition to the cis-4,5-dihydrodiol, M. vanbaalenii PYR-1 also produces other dihydrodiols, including trans-11,12-dihydrodiol. researchgate.netcapes.gov.br The formation of this trans-dihydrodiol is attributed to the action of cytochrome P450 enzymes creating an epoxide, which is then hydrolyzed by an epoxide hydrolase. nih.gov This demonstrates that this bacterium possesses enzymatic machinery analogous to that found in mammalian systems for PAH metabolism. The degradation process in M. vanbaalenii PYR-1 is stereo- and regioselective, producing a variety of hydroxylated and ring-opened products. nih.govresearchgate.net

Table 2: Key Metabolites in the Degradation of Benzo[a]pyrene by Mycobacterium vanbaalenii PYR-1 This table is interactive. You can sort and filter the data.

Enzymatic Interactions and Kinetic Analyses in Metabolic Research

Understanding the kinetics and substrate preferences of the enzymes involved in metabolizing benzo[a]pyrene dihydrodiols is crucial for assessing the metabolic pathways that lead to detoxification or activation.

Substrate Specificity of Metabolizing Enzymes

Different cytochrome P450 isoforms exhibit distinct substrate specificities and efficiencies in metabolizing B[a]P and its derivatives. nih.govnih.gov Human recombinant CYP enzymes show that CYP1A1 and CYP1B1 are highly active in forming B[a]P-7,8-dihydrodiol, a precursor to the ultimate carcinogen, while CYP2C19 and CYP3A4 also contribute to a lesser extent. nih.gov When B[a]P-7,8-dihydrodiol itself is the substrate, CYP1A1 again displays the highest turnover numbers for the formation of tetrols. nih.gov

Comparative Enzymatic Activation by Cytochrome P450 and Aldo-Keto Reductase Enzymes

In humans, PAH trans-dihydrodiols can be metabolically activated by two major competing enzymatic pathways: monooxygenation by cytochrome P450s (1A1 and 1B1) to yield diol-epoxides, or oxidation by aldo-keto reductases (AKRs) to form reactive o-quinones. acs.orgnih.gov Comparative kinetic analyses using reconstituted in vitro systems have been performed to assess the relative contributions of these pathways. acs.org

When metabolizing (±)-B[a]P-7,8-diol, P450 isoforms 1A1 and 1B1 were found to have much greater catalytic efficiencies (kcat/Km) than the AKR enzymes (AKR1A1, AKR1C1–1C4). acs.org This suggests that on a mole-for-mole basis, the P450 pathway is kinetically favored. acs.org However, the balance between these pathways can be influenced by the cellular redox state, specifically the ratio of NADPH to NAD+. acs.org At very low NADPH/NAD+ ratios (0.001), AKR enzymes can compete equally with P450s for the dihydrodiol substrate. acs.org In human lung adenocarcinoma cells (A549), the measured NADPH/NAD+ ratio was 0.28, a level that would favor the P450 pathway if the enzymes were expressed equally. acs.org These findings highlight that both enzyme kinetics and the cellular environment are key determinants of which metabolic activation route predominates. acs.orgnih.gov

Table 3: Comparative Kinetic Parameters for B[a]P-7,8-diol Metabolism This table is interactive. You can sort and filter the data.

Molecular Mechanisms of Biological Activity Implicated by Trans Benzo a Pyrene 4,5 Dihydrodiol

DNA Adduct Formation Research

The formation of covalent bonds between chemical metabolites and DNA, creating DNA adducts, is a central mechanism of mutagenesis and carcinogenesis for compounds like benzo[a]pyrene (B130552). Research has focused on identifying the specific adducts formed and the metabolic pathways leading to them.

The most extensively studied pathway for benzo[a]pyrene's carcinogenicity involves the formation of DNA adducts from a different dihydrodiol metabolite. In this major pathway, benzo[a]pyrene (B[a]P) is first metabolized by cytochrome P450 enzymes (like CYP1A1 and CYP1B1) to form epoxides. nih.gov Specifically, an epoxide at the 7,8-position is converted by epoxide hydrolase into (±)-trans-benzo[a]pyrene-7,8-dihydrodiol. researchgate.netacs.orgnih.gov

This 7,8-dihydrodiol is not the final reactive species but is a critical precursor. It is further oxidized by cytochrome P450 enzymes to form the ultimate carcinogenic metabolite, benzo[a]pyrene-7,8-dihydrodiol-9,10-epoxide (BPDE). researchgate.netresearchgate.net BPDE is a highly reactive diol epoxide that readily attacks the nucleophilic sites on DNA bases, particularly the N2 position of guanine, to form stable, bulky covalent adducts. researchgate.netnih.govnih.gov The predominant adduct formed is (+)-trans-anti-BPDE-N2-dG. nih.govnih.gov These bulky lesions distort the DNA double helix, which can interfere with critical cellular processes like transcription and replication. researchgate.net

Detecting the extremely low levels of DNA adducts formed in biological systems requires highly sensitive techniques. The ³²P-postlabeling assay is a widely used and ultrasensitive method for detecting and quantifying carcinogen-DNA adducts, capable of detecting as few as one adduct in 10⁹ to 10¹⁰ nucleotides. researchgate.netnih.gov

The assay involves several key steps:

DNA Digestion: The DNA sample is enzymatically digested into its constituent normal and adducted nucleoside 3'-monophosphates. nih.gov

Adduct Enrichment: The bulky, aromatic adducts are often separated from the excess of normal nucleotides, for example, by butanol extraction. nih.gov

³²P-Labeling: The adducted nucleotides are then labeled at their 5'-position by transferring a ³²P-labeled phosphate (B84403) from [γ-³²P]ATP. This reaction is catalyzed by T4 polynucleotide kinase. nih.govnih.gov

Separation and Detection: The ³²P-labeled adducts are separated for analysis. Thin-Layer Chromatography (TLC) is a common method used for this separation, allowing for the visualization of different adducts as distinct spots on the chromatogram. nih.govnih.gov The amount of radioactivity in each spot is then measured to quantify the adduct levels. nih.gov

Core Steps of the ³²P-Postlabeling Assay for DNA Adduct Detection
StepDescriptionPurposeReference
1. DNA DigestionEnzymatic hydrolysis of DNA into 3'-mononucleotides using enzymes like micrococcal nuclease and spleen phosphodiesterase.To break down the DNA into individual nucleotide units. nih.govnih.gov
2. Adduct EnrichmentSelective extraction of adducted nucleotides from the much larger pool of normal nucleotides, often using n-butanol.To increase the concentration of adducts relative to normal nucleotides, thereby enhancing assay sensitivity. nih.gov
3. ³²P-LabelingTransfer of a ³²P-phosphate from [γ-³²P]ATP to the 5'-hydroxyl group of the adducted nucleotides, catalyzed by T4 polynucleotide kinase.To radioactively label the adducts for subsequent detection. nih.gov
4. Chromatographic SeparationSeparation of the labeled adducts using multi-dimensional Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).To resolve different types of adducts from each other and from remaining contaminants. nih.govnih.gov
5. Detection & QuantificationVisualization of adducts by autoradiography and measurement of radioactivity to determine the quantity of each adduct.To identify and quantify the levels of specific DNA adducts in the original sample. nih.gov

Genotoxicity Research at the Molecular Level

Genotoxicity refers to the property of chemical agents to damage the genetic information within a cell. For benzo[a]pyrene and its metabolites, this damage is a direct consequence of their interaction with DNA.

The alkaline single-cell gel electrophoresis, or Comet Assay, is a sensitive and established method for measuring DNA damage, particularly single-strand breaks, in individual cells. nih.gov Research using the comet assay has been instrumental in demonstrating the genotoxic effects of benzo[a]pyrene in various cell types.

In one study, rats were exposed to B[a]P via endotracheal administration to model pulmonary exposure. The comet assay was used to assess DNA damage in different cell populations. nih.gov The research found:

Time-Dependent Damage: Statistically significant DNA damage was observed in alveolar macrophages, lung cells, peripheral lymphocytes, and hepatocytes at 3, 24, and 48 hours post-exposure. nih.gov

Peak Damage: The maximum level of DNA damage across all cell types occurred 24 hours after exposure. nih.gov

Tissue-Specific Effects: The highest levels of damage were recorded in lung cells and peripheral lymphocytes, indicating a systemic genotoxic effect beyond the initial site of exposure. nih.gov

Dose-Response Relationship: The study also demonstrated a clear dose-related increase in genotoxic activity in the lung cells. nih.gov

These findings highlight that pulmonary exposure to B[a]P can induce significant DNA damage not only in the respiratory tract but also in circulating cells like lymphocytes, suggesting the comet assay can be a sensitive marker for B[a]P's genotoxic effects. nih.gov

Summary of Genotoxicity Findings in Rats using the Comet Assay
ParameterObservationAffected Cell TypesReference
Time Course of DamageMaximum DNA damage observed 24 hours after a single exposure.Lung cells, peripheral lymphocytes, alveolar macrophages, hepatocytes. nih.gov
Magnitude of DamageThe highest levels of DNA single-strand breaks were detected in lung cells and peripheral lymphocytes.Lung cells, peripheral lymphocytes. nih.gov
Dose-DependenceA clear dose-related increase in DNA damage was observed in lung cells.Lung cells. nih.gov

The primary mechanism of DNA lesion induction by benzo[a]pyrene metabolites is the formation of stable, bulky covalent adducts. As described previously, the diol epoxide BPDE is a potent electrophile that reacts with DNA bases. researchgate.netresearchgate.net This covalent binding results in a "lesion" or a site of damage on the DNA strand.

The key features of this mechanism include:

Covalent Bonding: The reactive epoxide ring of metabolites like BPDE opens and forms a stable covalent bond with a nitrogen atom on a DNA base, most often guanine. researchgate.netresearchgate.net

Helix Distortion: The resulting adduct is bulky and protrudes from the DNA backbone, causing a significant distortion in the regular structure of the double helix. This distortion can physically block the progression of enzymes like DNA and RNA polymerases. researchgate.net

Mutagenesis: If the cell attempts to replicate its DNA before the adduct is removed by DNA repair mechanisms, the distorted template can cause the DNA polymerase to insert an incorrect base opposite the lesion. This process, known as translesion synthesis, often results in point mutations, such as the G→T transversions commonly seen in smoking-related cancers. nih.govnih.gov

Oxidative Damage: In addition to direct adduct formation, the metabolic processing of benzo[a]pyrene can generate reactive oxygen species (ROS). These ROS can induce oxidative DNA damage, such as 8-oxodGuanine (8-oxodGuo) and single-strand breaks. nih.gov However, for benzo[a]pyrene, this is generally considered a less significant pathway of genotoxicity compared to the formation of bulky covalent adducts. nih.gov

Cellular Response Studies in In Vitro and In Vivo Models

The biological activity of trans-Benzo[a]pyrene-4,5-dihydrodiol (B12342375) and related metabolites is frequently assessed using in vitro cell culture models that can mimic stages of carcinogenesis.

Morphological cell transformation assays are pivotal in determining the carcinogenic potential of chemical compounds. In these assays, normal cells are exposed to a substance and monitored for changes in appearance and growth patterns that are characteristic of a cancerous phenotype.

Research utilizing Syrian Hamster Embryo (SHE) cells has been instrumental in evaluating the transforming capacity of various BaP metabolites. oecd.org In one seminal study, the frequency of cell transformation was determined after treating SHE cells with BaP and six of its metabolites, including the trans-4,5-, 7,8-, and 9,10-dihydrodiols. scilit.comnih.gov The results indicated that the trans-7,8-dihydrodiol was significantly more active in causing morphological transformation than the trans-4,5-dihydrodiol and the trans-9,10-dihydrodiol. scilit.comnih.gov In fact, the activity of the trans-7,8-dihydrodiol surpassed that of the parent compound, BaP itself. scilit.comnih.gov This suggests that the position of the hydroxyl groups on the dihydrodiol structure is a critical determinant of its biological activity.

Similarly, the C3H10T1/2 mouse embryo fibroblast cell line is another established model for studying in vitro cell transformation. nih.govnih.gov Studies with this cell line have confirmed the transforming ability of benzo[a]pyrene and have been used to investigate the inhibitory effects of other chemical agents on this process. nih.gov Research on cyclopenta-fused derivatives of BaP in C3H10T1/2 cells further underscores that the specific molecular structure and the location of metabolic activation sites are essential for biological activity. nih.gov

Table 1: Summary of Morphological Cell Transformation Findings This table is interactive. You can sort and filter the data.

Compound Cell Line Key Finding Reference
This compound Syrian Hamster Embryo (SHE) Lower transforming activity compared to trans-7,8-dihydrodiol. scilit.com, nih.gov
trans-Benzo[a]pyrene-7,8-dihydrodiol Syrian Hamster Embryo (SHE) More active in transformation than BaP and other dihydrodiols. scilit.com, nih.gov

The carcinogenic activity of BaP metabolites is rooted in their ability to induce profound molecular and cellular changes. A central mechanism is the activation of the aryl hydrocarbon receptor (AhR). researchgate.netnih.gov Upon binding to ligands like BaP, the AhR translocates to the cell nucleus, forms a complex with the AhR nuclear translocator (ARNT), and binds to xenobiotic response elements (XREs) on DNA. researchgate.netnih.gov

This activation triggers a cascade of events:

Gene Expression: The AhR/ARNT complex upregulates the transcription of a battery of genes, most notably those encoding phase I metabolizing enzymes like cytochrome P450s (CYP1A1, CYP1B1). researchgate.netnih.gov These enzymes are responsible for metabolizing BaP into more reactive intermediates, including epoxides and dihydrodiols. nih.govnih.gov

Signal Transduction: The BaP-AhR complex can activate other signaling pathways, such as the MAPK/NF-kB/AP-1 pathway, which in turn modulates genes involved in inflammation and cell adhesion. researchgate.net

Oxidative Stress: The metabolic processing of BaP generates reactive oxygen species (ROS), leading to a state of oxidative stress. nih.gov This can cause damage to cellular components, including lipids, proteins, and DNA, and is closely linked to cell transformation. nih.gov

Ultimately, the metabolic activation of BaP leads to the formation of its ultimate carcinogenic metabolite, anti-benzo[a]pyrene-trans-7,8-dihydrodiol-9,10-epoxide (BPDE). researchgate.net BPDE is highly reactive and can form covalent adducts with DNA, which, if not repaired, can lead to mutations and initiate cancer. researchgate.netplos.org

Epigenetic Modulations and Related Molecular Research

Beyond direct genetic damage, BaP metabolites exert significant influence through epigenetic mechanisms, which alter gene activity without changing the DNA sequence itself.

DNA methylation is a critical epigenetic mark that regulates gene expression. Exposure to BaP has been shown to disrupt normal DNA methylation patterns. nih.govnih.gov The primary mechanism involves the formation of DNA adducts by the ultimate metabolite, BPDE, at CpG dinucleotides—the primary sites of DNA methylation. nih.gov

The consequences of this interference are twofold:

Gene-Specific Hypermethylation: Paradoxically, while the global trend may be toward hypomethylation, specific gene promoters, particularly those of tumor suppressor genes, can become hypermethylated. nih.gov This aberrant hypermethylation can effectively silence these crucial protective genes, promoting cancer progression. nih.gov

Therefore, BaP and its metabolites can induce a complex pattern of both genome-wide and gene-specific methylation changes that contribute to carcinogenesis. nih.govnih.gov

The genotoxic stress caused by BaP metabolites triggers a robust DNA damage response (DDR) within the cell, leading to significant changes in the expression of genes involved in cell cycle control and DNA repair. nih.gov When DNA adducts are formed by BPDE, the cell activates signaling pathways (involving proteins like ATM and ATR) that lead to the phosphorylation and activation of the p53 tumor suppressor protein. nih.gov

Activated p53 then functions as a transcription factor, enhancing the expression of several key genes:

DNA Repair Genes: To cope with the genetic damage, the cell upregulates a suite of DNA repair genes. Studies have shown that exposure to BaP or BPDE induces the expression of genes involved in nucleotide excision repair (NER), such as DDB2 (Damage-Specific DNA Binding Protein 2) and XPC (Xeroderma Pigmentosum Complementation Group C). nih.govnih.gov Expression of POLH (DNA Polymerase Eta), a gene involved in translesion synthesis to bypass DNA adducts, is also enhanced. nih.gov

Cell Cycle Regulators: The DDR also induces a cell cycle arrest to provide time for DNA repair. This is partly achieved through the p53-mediated upregulation of p21, a potent inhibitor of cyclin-dependent kinases (CDKs). nih.gov In parallel, the DDR can trigger the degradation of cell cycle phosphatases like CDC25c, which contributes to the G2/M cell cycle arrest. nih.gov

Table 2: Gene Expression Changes in Response to Benzo[a]pyrene Metabolites This table is interactive. You can sort and filter the data.

Gene Function Effect of BaP/BPDE Exposure Cellular Consequence Reference
DDB2 DNA Damage Recognition (NER) Upregulation Enhanced DNA repair nih.gov, nih.gov
XPC DNA Damage Recognition (NER) Upregulation Enhanced DNA repair nih.gov, nih.gov
POLH Translesion Synthesis Upregulation Bypass of DNA damage during replication nih.gov
CDC25c Cell Cycle Progression (G2/M) Degradation G2/M cell cycle arrest nih.gov

Advanced Analytical and Spectroscopic Characterization in Research Studies

High-Performance Liquid Chromatography (HPLC) Applications

High-Performance Liquid Chromatography (HPLC) is an indispensable tool for the separation and quantification of benzo[a]pyrene (B130552) metabolites from complex biological matrices. researchgate.net Its high resolution and sensitivity allow for the distinct separation of various isomeric and structurally similar compounds.

Reversed-phase HPLC is the most common method for analyzing benzo[a]pyrene metabolism. researchgate.netasm.org This technique typically employs a nonpolar stationary phase, such as a C18 (octadecylsilane) column, and a polar mobile phase. mdpi.com Separation is achieved by eluting the column with a gradient of increasing organic solvent, commonly acetonitrile (B52724) or methanol (B129727), in water. sciex.com Less polar compounds are retained longer on the column, resulting in a separation based on hydrophobicity.

In typical metabolic profiles, the parent benzo[a]pyrene (BaP) is the most retained compound, eluting last. The dihydrodiol metabolites are more polar than BaP and elute earlier. Research has shown that trans-Benzo[a]pyrene-4,5-dihydrodiol (B12342375) can be effectively separated from other diol isomers, such as the 7,8- and 9,10-dihydrodiols, as well as from phenols and quinones. researchgate.net The specific elution order can vary slightly based on the exact gradient and column chemistry, but this compound is consistently separated from other key metabolites, allowing for its isolation and quantification. researchgate.netasm.org

Table 1: Representative Elution Order of Benzo[a]pyrene and its Metabolites in Reversed-Phase HPLC.
Elution OrderCompoundRelative Polarity
1Benzo[a]pyrene-9,10-dihydrodiolHigh
2This compoundHigh
3Benzo[a]pyrene-7,8-dihydrodiolHigh
4Benzo[a]pyrene dionesMedium
5Hydroxy-benzo[a]pyrenes (Phenols)Low
6Benzo[a]pyreneVery Low (Most Retained)

The formation of this compound results in a racemic mixture of two non-superimposable mirror images: the (+)-(4R,5R) and (-)-(4S,5S) enantiomers. Distinguishing between these enantiomers is critical, as biological systems often exhibit high stereoselectivity. Chiral Stationary-Phase (CSP) HPLC is the definitive technique for this purpose. hplc.eu

CSP-HPLC utilizes a column where the stationary phase is itself chiral. sigmaaldrich.com This chiral environment allows for differential interaction with the enantiomers, leading to different retention times and enabling their separation. sigmaaldrich.com Polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) and Pirkle-type columns are commonly used for resolving polycyclic aromatic hydrocarbon metabolites. hplc.eumdpi.com Studies on benzo[a]pyrene metabolism have successfully used CSP-HPLC to resolve the enantiomers of the related cis-4,5-dihydrodiol, demonstrating the power of this technique. researchgate.netasm.org The separation of the trans-4,5-dihydrodiol enantiomers follows the same principle, allowing researchers to determine the enantiomeric purity of the metabolite formed by specific enzymes or organisms. asm.org This analysis is crucial for assigning the absolute stereochemistry of the metabolic products. nih.gov

Mass Spectrometry (MS) Techniques for Metabolite Characterization

Mass spectrometry provides essential information on the molecular weight and structure of metabolites, serving as a powerful tool for confirming the identity of compounds separated by HPLC. When coupled directly with HPLC (LC-MS), it allows for the sensitive and specific characterization of metabolites in complex mixtures. sciex.comnemc.us

For this compound, the expected monoisotopic mass is approximately 284.08 Da. nih.gov In mass analysis, it is typically observed as its molecular ion (M⁺) or a pseudomolecular ion, such as [M-H]⁻ in negative ionization mode. capes.gov.br A study using negative chemical ionization reported characteristic ions for trans-dihydrodiols at m/z 286, 285, and 284. capes.gov.br

Tandem mass spectrometry (MS/MS) provides further structural confirmation through controlled fragmentation of the molecular ion. A common fragmentation pathway for dihydrodiols involves the loss of water (H₂O), and ions corresponding to this loss are frequently observed. capes.gov.br More advanced techniques, such as Selected Reaction Monitoring (SRM), can be used to enhance selectivity and sensitivity for detecting specific adducts and metabolites in biological samples. nih.gov

Table 2: Key Mass Spectrometry Data for Characterization of Benzo[a]pyrene Dihydrodiols.
ParameterValue/DescriptionSignificance
Molecular FormulaC₂₀H₁₄O₂Defines the elemental composition.
Monoisotopic Mass284.08 DaPrecise mass used for high-resolution MS identification. nih.gov
Nominal Molecular Ion (M)m/z 284Confirms the molecular weight of the dihydrodiol. capes.gov.br
Key Fragment Ion[M - H₂O]Characteristic loss of a water molecule. capes.gov.br
SRM Transition (example)m/z 269 → m/z 251A specific transition used for highly selective detection of a BaP-dihydrodiol fragment. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the unambiguous structural elucidation of organic molecules. It provides detailed information about the chemical environment of each atom in the structure.

Proton (¹H) NMR spectroscopy reveals the number of different types of protons in a molecule, their chemical environment (chemical shift, δ), and their proximity to other protons (spin-spin coupling). For this compound, the most diagnostic signals are those of the protons at the 4- and 5-positions (H-4 and H-5).

The chemical shifts of these carbinol protons and, crucially, the coupling constant between them (J₄,₅), are definitive indicators of the stereochemistry. While specific published ¹H NMR data for the trans isomer is limited in readily available literature, data for the related cis-4,5-dihydrodiol shows the carbinol protons at 5.09 ppm. asm.org The coupling constant for cis protons in similar systems is around 6.4 Hz. researchgate.net For the trans isomer, a different J-value is expected, which would confirm the relative stereochemistry of the hydroxyl groups. The aromatic region of the spectrum (typically δ 7.5-9.0 ppm) would show a complex pattern of signals corresponding to the 10 protons on the benzo[a]pyrene ring system. chemicalbook.com

Table 3: Comparative ¹H NMR Data for Benzo[a]pyrene Dihydrodiol Isomers.
Compound IsomerProton(s)Reported Chemical Shift (δ, ppm)Significance of Coupling (J-value)
cis-4,5-dihydrodiolH-4, H-55.09A specific J-value (e.g., ~6.4 Hz) confirms cis relationship. asm.orgresearchgate.net
trans-4,5-dihydrodiolH-4, H-5Not specified in resultsA different J-value from the cis isomer would confirm the trans stereochemistry.

Two-dimensional (2D) NMR techniques and decoupling experiments are used to resolve complex spectra and confirm structural assignments.

Correlation Spectroscopy (COSY) is a 2D NMR experiment that identifies protons that are coupled to each other. In the COSY spectrum of this compound, a cross-peak would be observed connecting the signals of H-4 and H-5, providing definitive proof of their connectivity and adjacency in the saturated ring. This is invaluable for confirming the location of the hydroxyl groups. The application of advanced 2D NMR techniques has been demonstrated for the structural characterization of complex benzo[a]pyrene-DNA adducts. nih.gov

Homonuclear Decoupling is a one-dimensional experiment that simplifies a complex spectrum. By irradiating a specific proton signal with a second radiofrequency field, its coupling to adjacent protons is removed. For example, irradiating the H-4 signal of this compound while observing the spectrum would cause the multiplet signal for H-5 to collapse into a singlet. This experiment unequivocally confirms the coupling relationship between the two protons and helps in accurately determining the chemical shifts of overlapping signals.

UV-Visible Spectroscopy for Identification and Quantification

UV-Visible (UV-Vis) spectroscopy is a fundamental technique employed in the analysis of polycyclic aromatic hydrocarbons (PAHs) and their metabolites, including this compound. The absorption of UV and visible light by these compounds is due to the excitation of π electrons in their aromatic rings to higher energy orbitals. The resulting spectrum is characteristic of the specific chromophore and can be used for both qualitative identification and quantitative measurement.

The UV-Vis spectrum of this compound in a solvent like methanol or ethanol (B145695) exhibits a complex pattern of absorption bands, which is a hallmark of the benzo[a]pyrene ring system. Saturation of the 4,5-double bond to form the dihydrodiol results in a spectrum that is distinct from the parent benzo[a]pyrene but similar to other dihydrodiol isomers. The spectrum is typically characterized by a strong absorption band in the 250-280 nm region and another set of complex, lower-intensity bands at longer wavelengths, generally between 300 and 370 nm.

In research, UV-Vis spectroscopy is often coupled with high-performance liquid chromatography (HPLC). As metabolites are separated by the HPLC column, a UV-Vis detector can record the spectrum of each eluting compound, allowing for its identification by comparing the spectrum to that of a known standard. asm.org The intensity of the absorption at a specific wavelength is proportional to the concentration of the compound, which enables its quantification.

Detailed research findings have established the characteristic absorption maxima for various benzo[a]pyrene derivatives. While specific molar absorptivity values for each peak of this compound are not always detailed in broad studies, the typical absorption wavelengths are well-documented for the benzo[a]pyrene dihydrodiol chromophore.

Table 1: Typical UV-Visible Absorption Maxima for Benzo[a]pyrene Dihydrodiol Derivatives
Wavelength Region (nm)Relative IntensityAssociated Electronic Transitions
~267Strongπ → π
~278Strongπ → π
~329Weakπ → π
~346Weakπ → π
~364Weakπ → π*

Note: The exact absorption maxima (λmax) and molar absorptivity can vary slightly depending on the solvent and the specific stereochemistry of the isomer.

Circular Dichroism Spectral Analysis for Stereochemical Insights

Circular Dichroism (CD) spectroscopy is a powerful technique for probing the stereochemistry of chiral molecules. Since the enantiomers of this compound—namely (+)-(4R,5R)- and (-)-(4S,5S)-dihydrodiol—are non-superimposable mirror images, they interact differently with circularly polarized light. CD spectroscopy measures this differential absorption of left and right circularly polarized light, providing a unique spectrum for each enantiomer.

The CD spectrum of a chiral molecule is characterized by positive or negative peaks, known as Cotton effects, at wavelengths corresponding to UV-Vis absorption bands. For the enantiomers of this compound, the CD spectra are mirror images of each other. This means that if the (+)-(4R,5R) enantiomer exhibits a positive Cotton effect at a particular wavelength, the (-)-(4S,5S) enantiomer will show a negative Cotton effect of equal magnitude at the same wavelength.

In metabolic studies of benzo[a]pyrene, CD spectroscopy is invaluable for determining the absolute configuration of the resulting dihydrodiol metabolites. asm.org After separating the enantiomers using a chiral stationary phase in HPLC, their CD spectra can be measured and compared to standards or theoretical calculations to assign the R,R or S,S configuration. asm.org This analysis is critical because the biological and carcinogenic activities of PAH metabolites are often highly dependent on their specific stereochemistry.

Research findings from the analysis of various benzo[a]pyrene dihydrodiols have established a correlation between the sign of the Cotton effects and the absolute configuration of the molecule. For instance, studies on related benzo-ring dihydrodiols have shown that the helicity of the chromophoric system, dictated by the stereochemistry of the hydroxyl groups, determines the sign of the CD bands. This allows researchers to infer the stereochemical outcome of enzymatic reactions in different organisms and tissues.

Table 2: Principles of Circular Dichroism for Stereochemical Analysis of this compound Enantiomers
EnantiomerAbsolute ConfigurationExpected CD SpectrumSignificance
(+)4R,5RCharacterized by a specific pattern of positive and negative Cotton effects.Provides a unique spectral fingerprint for identification and quantification.
(-)4S,5SA mirror image of the spectrum of the (+) enantiomer.Allows for the determination of enantiomeric excess and the study of stereoselective metabolism.

Computational and Molecular Modeling Studies

Molecular Dynamics Simulations to Investigate Interactions

Molecular dynamics (MD) simulations are a powerful computational technique used to study the physical movement of atoms and molecules over time. While direct MD studies focusing exclusively on trans-benzo[a]pyrene-4,5-dihydrodiol (B12342375) are not extensively documented in the provided literature, simulations of its subsequent metabolites, the diol epoxides, and related DNA adducts provide significant insight into the dynamic behavior of these compounds within biological systems.

Researchers have employed MD simulations to examine the interactions of BaP diol epoxides with water and DNA. oup.comnih.gov These simulations reveal how the conformation and geometry of the diol epoxide isomers influence their interactions. oup.com For instance, simulations of diol epoxides in a water environment have been used to determine the probable locations of water molecules around the reactive epoxide ring, which is a critical step in understanding protonation and subsequent reactions. oup.com The frequency of hydrogen bond formation between the epoxide oxygen and water molecules was found to depend significantly on the conformation of the diol epoxide. oup.com

Furthermore, MD simulations have been crucial in analyzing the structural and dynamic properties of DNA containing a covalently bound BaP-derived adduct. nih.gov These studies show that the adduct can induce significant local distortions in the DNA duplex, including a widened minor groove and altered base pairing and stacking interactions. nih.govresearchgate.net The dynamic flexibility of the DNA is also affected; for example, a (+)-trans-anti-[BP]-N2-dG adduct in a TGT sequence context results in a much more flexible and mobile duplex compared to the same adduct in a CGC context. This increased dynamism is linked to greater susceptibility to nucleotide excision repair.

These computational approaches highlight the importance of molecular dynamics in understanding how BaP metabolites are positioned and behave within biological macromolecules, providing a framework for how this compound and its further metabolites could interact with cellular targets.

Structure-Activity Relationship (SAR) Modeling for Metabolic and Biological Pathways

Structure-activity relationship (SAR) studies investigate how the chemical structure of a compound influences its biological activity. For benzo[a]pyrene (B130552) metabolites, the position of the hydroxyl groups on the dihydrodiol intermediate is a critical determinant of its metabolic fate and carcinogenic potential.

Experimental studies have clearly demonstrated significant differences in the biological activities of the various dihydrodiol isomers of BaP. In a comparative tumor-initiation study on mouse skin, 7,8-dihydro-7,8-dihydroxybenzo[a]pyrene was found to be almost as active as the parent compound, benzo[a]pyrene. In contrast, the 4,5- and 9,10-dihydrodiols were significantly less active. This finding strongly supports the hypothesis that diol-epoxides in the "bay region," such as those formed from the 7,8-dihydrodiol, are key ultimate carcinogens.

The metabolic pathway that a dihydrodiol enters is highly dependent on its structure. The two principal activation pathways for BaP dihydrodiols are:

Cytochrome P450 (P450) Pathway : Leads to the formation of highly reactive diol-epoxides. acs.orgnih.gov

Aldo-keto Reductase (AKR) Pathway : Leads to the formation of redox-active o-quinones. acs.orgnih.gov

Kinetic studies comparing these pathways for (±)-trans-7,8-dihydroxy-7,8-dihydrobenzo[a]pyrene (B[a]P-7,8-diol) found that P450 enzymes (CYP1A1 and CYP1B1) are much more catalytically efficient at metabolizing this substrate than AKR enzymes. acs.orgnih.gov However, the relative expression levels of these enzymes in specific tissues, such as the human lung, and the cellular redox state (e.g., the NADPH/NAD+ ratio) are critical factors that determine which pathway predominates. acs.orgnih.gov

The selectivity of binding to nuclear macromolecules also differs based on the dihydrodiol precursor. Derivatives of 7,8-dihydroxy-7,8-dihydro-B[a]P show a high preference for binding to DNA over protein. nih.gov Conversely, metabolites of 9,10-dihydroxy-9,10-dihydro-B[a]P bind heavily to nuclear proteins, particularly one with mobility similar to histone H1, and show very low binding to DNA. nih.gov The binding pattern of the parent BaP appears to be a composite of the patterns seen with its different dihydrodiol metabolites. nih.gov

The table below summarizes the rates of formation of various BaP metabolites by different human CYP1A1 variants, illustrating the structural influence on metabolic pathways.

CYP1A1 VariantMetaboliteRate of Formation (pmol/min/pmol CYP)
CYP1A1.1 (Wild-Type)Total Phenols1.87
Total Diols0.51
Total Quinones0.92
CYP1A1.2Total Phenols0.85
Total Diols0.28
Total Quinones0.42
CYP1A1.4Total Phenols1.11
Total Diols0.50
Total Quinones0.72

Data sourced from a study on the differential metabolism of benzo[a]pyrene by human CYP1A1 variants in the absence of epoxide hydrolase. oup.com

Quantum Chemical Calculations of Reactivity and Stability of Intermediates

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), provide fundamental insights into the electronic structure, stability, and reactivity of molecules. These methods are invaluable for understanding the properties of reactive intermediates in the metabolic activation of benzo[a]pyrene.

Studies have used quantum chemistry to investigate the electronic properties of benzo[a]pyrene diol epoxide enantiomers, which are formed from dihydrodiol precursors. These calculations reveal that the reactivity of the molecule is highly dependent on the electronic configuration of the biologically activated metabolite. The results show that each isomer possesses a distinct profile on the reactive epoxide ring in terms of electron localization and bond polarization.

Key findings from these computational analyses include:

Geometric and Electronic Configuration : The energy landscape, geometry, and electronic configuration of the epoxide ring differ among the four main isomers of benzo[a]pyrene diol epoxide. This variation influences their chemical reactivity towards DNA bases like guanosine (B1672433).

Non-Covalent Interactions : The pattern of non-covalent interactions, such as hydrogen bonds between the diol groups and the epoxide ring, is unique for each isomer and contributes to its differential reactivity.

Geometrical Relationship to Carcinogenicity : Quantum chemical calculations have suggested a potential link between the geometry of the epoxide ring and carcinogenicity. The more carcinogenic isomers exhibit an epoxide ring that is inclined more perpendicularly to the angular ring plane, a feature that may facilitate its interaction with guanosine during the formation of DNA adducts.

DFT has also been employed to study the mechanisms of reactive oxygen species (ROS) photogeneration by benzo[a]pyrene, showing that upon photoexcitation, BaP can enter a triplet state and react with oxygen to produce singlet oxygen or a superoxide (B77818) radical. nih.gov Such calculations help to map the reaction pathways and determine the energy barriers for various chemical transformations, providing a theoretical foundation for observed experimental outcomes.

Comparative and Interdisciplinary Research Perspectives

Comparative Studies with Other K-Region Dihydrodiols of Polycyclic Aromatic Hydrocarbons

The study of trans-Benzo[a]pyrene-4,5-dihydrodiol (B12342375), a K-region dihydrodiol of benzo[a]pyrene (B130552) (B[a]P), is often placed in the context of other polycyclic aromatic hydrocarbon (PAH) metabolites to understand the structural features that dictate carcinogenic potential. Historically, the "K-region" of PAHs—a phenanthrene-like bond with high electron density—was a major focus of carcinogenesis research. oup.com It was initially theorized that metabolic epoxidation at this site was the primary activation step leading to cancer. oup.com This led to extensive study of K-region epoxides and their corresponding dihydrodiols.

Synthetic K-region epoxides of several PAHs, including those from benz[a]anthracene and 7-methylbenz[a]anthracene, were found to be mutagenic and capable of reacting with cellular macromolecules like nucleic acids and proteins. oup.comaminer.org However, subsequent research revealed that K-region epoxides were generally weak or inactive as carcinogens when tested in animal models. acs.org This shifted the focus to the "bay-region" diol epoxide theory, which has become the predominant explanation for the potent carcinogenicity of many PAHs, including B[a]P. researchgate.net The bay-region theory posits that the ultimate carcinogens are diol epoxides where the epoxide ring is located in a sterically hindered "bay" of the hydrocarbon structure. researchgate.net

Comparative studies directly examining the properties of K-region versus bay-region metabolites illustrate key differences. For instance, a comparison of the DNA intercalating abilities of trans-4,5-dihydroxy-4,5-dihydrobenzo[a]pyrene (the K-region dihydrodiol) and trans-7,8-dihydroxy-7,8-dihydrobenzo[a]pyrene (the precursor to the bay-region diol epoxide) was conducted. The bay-region dihydrodiol model exhibited a significantly higher association constant for intercalation into DNA (5,226 M⁻¹) compared to the K-region dihydrodiol model, which was more than 2.7 times lower. nih.gov This suggests that the initial physical association with DNA, a critical step before covalent binding, is stronger for the bay-region precursor. nih.gov

While the bay-region pathway is central to B[a]P's carcinogenicity, the metabolism at the K-region to form this compound is still a significant metabolic event. The formation of this K-region dihydrodiol is a pathway that competes with the formation of the more notorious bay-region 7,8-dihydrodiol. The balance between these metabolic pathways can be influenced by the specific enzymes present and their relative activities.

Table 1: Comparative Properties of Benzo[a]pyrene Dihydrodiol Isomers

MetaboliteRegionSignificanceDNA Intercalation Association Constant (M⁻¹)
This compoundK-RegionRepresents a less carcinogenic metabolic pathway compared to the bay-region.~1,935 (inferred)
trans-Benzo[a]pyrene-7,8-dihydrodiolBay-Region PrecursorProximate carcinogen, precursor to the ultimate carcinogen BPDE.5,226

Interplay with DNA Repair Mechanisms and Pathways (e.g., Nucleotide Excision Repair)

Once PAHs like benzo[a]pyrene are metabolized into reactive intermediates, they can form covalent bonds with DNA, creating bulky adducts. wikipedia.org These adducts are physical alterations to the DNA structure that can disrupt normal cellular processes like replication and transcription, potentially leading to mutations if not corrected. wikipedia.orgnih.gov The cell's primary defense mechanism against such bulky lesions is the Nucleotide Excision Repair (NER) pathway. researchgate.net

The NER system is a complex enzymatic machinery that recognizes and removes a wide variety of structurally unrelated DNA lesions, including PAH-DNA adducts. researchgate.net The process involves the recognition of the helical distortion caused by the adduct, excision of a short, single-stranded DNA segment containing the lesion, and synthesis of a new, error-free DNA strand using the undamaged strand as a template. researchgate.net

Research has shown that the efficiency of NER can vary dramatically depending on the specific structure and conformation of the DNA adduct. Even chemically identical adducts can be repaired at vastly different rates depending on their location in the genome and the local DNA sequence context. For adducts derived from benzo[a]pyrene diol epoxide (BPDE), the ultimate carcinogenic metabolite of B[a]P, repair efficiency is dictated by the local DNA conformation. Lesions that cause significant distortion, such as displacing both the modified base and its partner in the complementary strand, tend to be recognized and excised more rapidly by the NER machinery.

Broader Research on Enzymes Involved in Benzo[a]pyrene Metabolism (e.g., Epoxide Hydrolase, Cytochrome P450, Aldo-Keto Reductases)

The metabolic fate of benzo[a]pyrene, including the formation of this compound, is determined by a complex interplay of Phase I and Phase II metabolic enzymes. The activities of these enzymes dictate the balance between detoxification and metabolic activation to carcinogenic species.

Cytochrome P450 (CYP) Monooxygenases: These are the primary enzymes responsible for the initial oxidation of B[a]P. researchgate.net Members of the CYP1 family, particularly CYP1A1 and CYP1B1, are key players. researchgate.net They catalyze the formation of epoxides at various positions on the B[a]P molecule, including the K-region (4,5-oxide) and the bay-region precursor (7,8-oxide). researchgate.net The expression of these enzymes can be induced by exposure to PAHs themselves through the aryl hydrocarbon receptor (AhR) signaling pathway, meaning that exposure can ramp up the very machinery that metabolizes these compounds. wikipedia.org While both CYP1A1 and CYP1B1 can activate B[a]P, they show different efficiencies and produce different metabolite profiles. researchgate.net

Epoxide Hydrolase (EH): Microsomal epoxide hydrolase (mEH) is a critical enzyme that converts the highly reactive epoxides generated by CYPs into trans-dihydrodiols. For example, it hydrolyzes B[a]P-4,5-oxide to trans-B[a]P-4,5-dihydrodiol. While this is often a detoxification step, in the case of B[a]P's bay-region pathway, the action of mEH on B[a]P-7,8-oxide is a crucial step in the activation process, as it forms the B[a]P-7,8-dihydrodiol, the substrate for the second epoxidation that creates the ultimate carcinogen, BPDE. Thus, the role of mEH is context-dependent, acting as both an activation and detoxification enzyme.

Aldo-Keto Reductases (AKRs): The AKR superfamily represents an alternative pathway for the metabolic activation of PAH trans-dihydrodiols. Instead of being epoxidized by CYPs, non-K-region dihydrodiols like B[a]P-7,8-dihydrodiol can be oxidized by AKRs (such as AKR1A1 and members of the AKR1C subfamily) to form unstable catechols, which then auto-oxidize to highly reactive ortho-quinones (o-quinones). researchgate.net These o-quinones are electrophilic and can form DNA adducts. Furthermore, they are redox-active and can participate in futile cycling, generating reactive oxygen species (ROS) that cause oxidative DNA damage. This AKR-mediated pathway competes with the CYP-mediated diol epoxide pathway, and the balance between them can be influenced by the cellular redox state and the relative expression levels of the enzymes. Kinetic studies have shown that on a mole-for-mole basis, P450 enzymes are significantly more efficient at metabolizing (±)-B[a]P-7,8-diol than AKR enzymes under certain conditions.

Table 2: Key Enzymes in Benzo[a]pyrene Metabolism

Enzyme FamilySpecific EnzymesRole in B[a]P MetabolismKey Products
Cytochrome P450CYP1A1, CYP1B1Initial oxidation of B[a]P to epoxides.B[a]P-4,5-oxide, B[a]P-7,8-oxide, Phenols
Epoxide HydrolasemEHHydrolyzes epoxides to trans-dihydrodiols.trans-B[a]P-4,5-dihydrodiol, trans-B[a]P-7,8-dihydrodiol
Aldo-Keto ReductaseAKR1A1, AKR1C1-1C4Oxidizes non-K-region dihydrodiols to catechols/o-quinones.B[a]P-7,8-dione, Reactive Oxygen Species (ROS)

Q & A

Basic: What are the primary metabolic pathways leading to the formation of trans-Benzo[a]pyrene-4,5-dihydrodiol in mammalian systems?

Methodological Answer:
this compound is formed via the cytochrome P450-mediated oxidation of benzo[a]pyrene (BaP) to its 4,5-epoxide intermediate, followed by hydrolysis via microsomal epoxide hydrolase (mEH). This two-step process involves:

Epoxidation : Cytochrome P450 1A1/1B1 oxidizes BaP to benzo[a]pyrene-4,5-oxide .

Hydration : mEH converts the epoxide to the dihydrodiol form, yielding this compound .
Key experimental validation involves incubating BaP with liver microsomes (from rodents or human cell lines) and quantifying dihydrodiol formation via HPLC or LC-MS .

Basic: What analytical methods are recommended for quantifying this compound in biological samples?

Methodological Answer:

  • HPLC with fluorescence detection : Optimize mobile phases (e.g., acetonitrile/water gradients) and excitation/emission wavelengths (e.g., 344/398 nm) for specificity .
  • LC-MS/MS : Use MRM transitions (e.g., m/z 285→257 for quantification) with deuterated internal standards (e.g., d12-BaP) to correct for matrix effects .
  • Sample preparation : Include enzymatic hydrolysis (β-glucuronidase/sulfatase) to liberate conjugated metabolites before extraction .

Advanced: How can researchers resolve contradictory data on the enzymatic activity of epoxide hydrolase toward benzo[a]pyrene-4,5-oxide across experimental models?

Methodological Answer:
Contradictions may arise from:

  • Species/strain differences : Mouse strains (e.g., C57BL6 vs. DBA2) show variable mEH activity due to genetic polymorphisms .
  • Subcellular fractions : Use purified microsomes (not crude homogenates) to avoid competing enzymes like glutathione-S-transferases (GSTs) .
  • Kinetic assays : Standardize reaction conditions (pH 7.4, 37°C) and substrate concentrations (5–50 μM BaP-4,5-oxide) to ensure comparability .
    Validation via siRNA knockdown of mEH in cell models can confirm pathway specificity .

Advanced: What experimental strategies improve the degradation efficiency of this compound in environmental microbial studies?

Methodological Answer:

  • Chemical-microbial coupling : Pre-treat with KMnO4 (0.1–1 mM) to oxidize persistent dihydrodiols, followed by Bacillus spp. (e.g., BA-07) for mineralization .
  • Optimized conditions : Use pH 7.0, 30°C, and co-metabolic substrates (e.g., succinate) to enhance microbial activity .
  • Toxicity mitigation : Monitor metabolite accumulation (e.g., via HPLC-UV) and adjust chemical:microbial treatment ratios to prevent growth inhibition .

Advanced: How does photodegradation influence the stability of this compound in environmental samples?

Methodological Answer:

  • Photolysis setup : Exclude oxygen and use organic solvents (e.g., hexane) to slow degradation. Irradiate samples with UV light (254 nm) and analyze via GC-MS .
  • Product identification : Key photoproducts include hydroxy-BaP-dione isomers, detected via high-resolution mass spectrometry .
  • Kinetic modeling : Calculate half-lives under varying light intensities and solvent polarities to predict environmental persistence .

Advanced: How can researchers address discrepancies between in vitro and in vivo data on this compound toxicity?

Methodological Answer:

  • In vitro limitations : Cell lines may lack phase II enzymes (e.g., GSTs) that conjugate dihydrodiols. Use primary hepatocytes or co-culture models with GST-expressing cells .
  • In vivo validation : Compare tissue-specific metabolite profiles (e.g., liver vs. lung) in transgenic mice (e.g., Gsta4 knockouts) .
  • Dose-response calibration : Adjust in vitro concentrations to reflect physiologically achievable levels (nM–μM range) .

Advanced: What structural characterization techniques are critical for confirming the stereochemistry of this compound?

Methodological Answer:

  • NMR spectroscopy : Analyze <sup>1</sup>H and <sup>13</sup>C spectra for diastereotopic proton splitting (e.g., 4,5-diol protons at δ 4.8–5.2 ppm) .
  • X-ray crystallography : Resolve crystal structures to confirm the trans configuration of the diol moiety .
  • Chiral chromatography : Use β-cyclodextrin columns to separate enantiomers and validate synthetic purity .

Advanced: How do researchers model the role of this compound in DNA adduct formation?

Methodological Answer:

  • In vitro adduct assays : Incubate dihydrodiols with DNA (e.g., calf thymus) and CYP450 enzymes to generate reactive diol-epoxides. Detect adducts via <sup>32</sup>P-postlabeling or LC-MS/MS .
  • Computational modeling : Use molecular docking (e.g., AutoDock Vina) to predict adduct stability with guanine residues .
  • In vivo correlation : Compare adduct levels in mEH knockout vs. wild-type mice exposed to BaP .

Advanced: What enzymatic inhibitors are used to study the detoxification of this compound?

Methodological Answer:

  • GST inhibitors : Ethacrynic acid (10–50 μM) blocks conjugation, increasing dihydrodiol accumulation .
  • mEH inhibitors : 1,2-Epoxy-3,3,3-trichloropropane (TCPO, 1 mM) inhibits dihydrodiol formation in microsomal assays .
  • Validation : Measure glutathione depletion (via Ellman’s assay) and cytotoxicity (MTT assay) to confirm inhibitor efficacy .

Advanced: How do environmental factors influence the persistence of this compound in soil?

Methodological Answer:

  • Microbial community profiling : Use 16S rRNA sequencing to identify dihydrodiol-degrading taxa (e.g., Sphingomonas spp.) in contaminated soils .
  • Abiotic factors : Test pH (5–9), temperature (15–37°C), and organic matter content (e.g., humic acids) in microcosm studies .
  • Degradation kinetics : Fit data to first-order models (ln[C] vs. time) to estimate half-lives under varying conditions .

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